(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine
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Overview
Description
(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.16 g/mol . This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 6-position, and a methanamine group at the 2-position of a pyridine ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxypyridine and trifluoromethylamine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the starting materials, followed by nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions, leading to the formation of substituted products.
Scientific Research Applications
(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on specific molecular targets and pathways.
Industry: It is employed in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine can be compared with other similar compounds, such as:
(5-(Trifluoromethoxy)pyridin-2-yl)methanamine: This compound has a trifluoromethoxy group instead of a methoxy group, which can lead to different chemical and biological properties.
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: This compound has a similar structure but with a trifluoromethyl group at the 6-position and is often used in different research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[5-methoxy-6-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-6-3-2-5(4-12)13-7(6)8(9,10)11/h2-3H,4,12H2,1H3 |
InChI Key |
YJVWSABLNRUKAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)CN)C(F)(F)F |
Origin of Product |
United States |
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